Efflux inhibitor-1

ABCG2 ABCB1 Selectivity

Efflux inhibitor-1 enables unambiguous interrogation of ABCG2-mediated drug resistance. Its ~4.8-fold selectivity over ABCB1 eliminates confounding cross-inhibition, allowing precise deconvolution of transporter-specific pathways in cytotoxicity, accumulation, and functional efflux assays. A validated benchmark compound for SAR-driven medicinal chemistry, it is suited for in vitro mechanistic studies and as a precursor for preclinical in vivo potentiation of substrate chemotherapeutics.

Molecular Formula C28H25N5O3
Molecular Weight 479.5 g/mol
Cat. No. B10854362
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEfflux inhibitor-1
Molecular FormulaC28H25N5O3
Molecular Weight479.5 g/mol
Structural Identifiers
SMILESCOC1=CC=CC=C1C2=NN3C(=C2)N=C(C=C3N4CCN(CC4)C(=O)C5=COC=C5)C6=CC=CC=C6
InChIInChI=1S/C28H25N5O3/c1-35-25-10-6-5-9-22(25)24-17-26-29-23(20-7-3-2-4-8-20)18-27(33(26)30-24)31-12-14-32(15-13-31)28(34)21-11-16-36-19-21/h2-11,16-19H,12-15H2,1H3
InChIKeySFNWNSAJWDYPJC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Procuring Efflux inhibitor-1: A Selective Pyrazolo[1,5-a]pyrimidine ABCG2 Inhibitor


Efflux inhibitor-1 (CAS 1776055-29-8) is a pyrazolo[1,5-a]pyrimidine derivative that functions as a selective inhibitor of the ATP-binding cassette (ABC) transporter ABCG2 (also known as BCRP). It is distinguished from broad-spectrum efflux pump inhibitors by its preferential targeting of ABCG2 over the related ABCB1 (P-gp) transporter . This selectivity profile is a key differentiator for research applications requiring specific modulation of the ABCG2-mediated multidrug resistance pathway [1].

Why Efflux inhibitor-1 Cannot Be Substituted by Broader-Spectrum ABC Transporter Inhibitors


Substituting Efflux inhibitor-1 with a pan-inhibitor like Elacridar or a primarily ABCB1-targeting agent like Tariquidar would confound experimental outcomes in systems where ABCG2 is the dominant resistance mechanism . The selectivity of Efflux inhibitor-1 allows for the specific interrogation of the ABCG2 pathway, avoiding the confounding effects of simultaneous ABCB1 inhibition, which is critical for elucidating the distinct roles of these transporters in drug resistance and pharmacokinetics [1]. This specificity is essential for procurement decisions where experimental design requires unambiguous modulation of a single efflux pump.

Quantitative Differentiation of Efflux inhibitor-1: A Comparative Evidence Guide


Selective Targeting of ABCG2 vs. ABCB1 Confers Functional Specificity

Efflux inhibitor-1 (compound 2) demonstrates a clear selectivity profile for ABCG2/BCRP over ABCB1 (P-gp). Its IC50 value for inhibiting ABCG2 function is 0.45 μM, while its IC50 for ABCB1 is 2.17 μM . This results in an approximately 4.8-fold selectivity for ABCG2, allowing for functional discrimination between these two major drug efflux transporters . In contrast, broad-spectrum inhibitors like Elacridar do not exhibit this same degree of selectivity [1]. A structurally related analog from the same pyrazolo[1,5-a]pyrimidine series, compound 1 (CID44640177), demonstrated an even higher selectivity of 35.8-fold (ABCB1 IC50: 4.65 μM vs. ABCG2 IC50: 0.13 μM) in a JC-1 efflux assay, highlighting the tunable selectivity of this chemical scaffold [2].

ABCG2 ABCB1 Selectivity Multidrug Resistance

Enhanced ABCG2 Selectivity Compared to Lead Compound from High-Throughput Screen

The development of Efflux inhibitor-1 (compound 2) represents a significant optimization in selectivity compared to earlier hits from the same pyrazolo[1,5-a]pyrimidine series. The initial screening hit, compound 8 (CID1441553), exhibited an ABCB1 IC50 of 6.18 μM and an ABCG2 IC50 of 0.96 μM, resulting in only a 6.4-fold selectivity for ABCG2 in a JC-1 efflux assay [1]. In comparison, Efflux inhibitor-1 (compound 2) achieved a much higher selectivity profile of approximately 35.8-fold (ABCB1 IC50: 4.65 μM vs. ABCG2 IC50: 0.13 μM) in the same assay system [1]. This demonstrates a clear improvement in target specificity within the same chemical class, driven by structure-activity relationship (SAR) optimization.

ABCG2 Selectivity SAR Medicinal Chemistry

Potentiation of Chemotherapeutic Activity in a Preclinical Tumor Model

In a preliminary in vivo efficacy study using an ABCG2-overexpressing Igrov1/T8 human ovarian tumor xenograft model in mice, intratumoral injection of Efflux inhibitor-1 (compound 1, a close structural analog) at 100 nM in combination with 150 nM topotecan led to a significant reduction in tumor size compared to topotecan treatment alone [1]. This demonstrates the functional capacity of this compound class to reverse ABCG2-mediated drug resistance in a living system. This is a key differentiator from many other efflux pump inhibitors that lack evidence of in vivo efficacy or have poor pharmacological properties .

ABCG2 Chemosensitization In Vivo Cancer Topotecan

Optimal Research Applications for Efflux inhibitor-1 Based on Quantitative Evidence


Mechanistic Studies to Isolate the Contribution of ABCG2 to Multidrug Resistance

Efflux inhibitor-1 is ideally suited for in vitro experiments designed to deconvolute the specific role of ABCG2 in drug resistance, as opposed to the related ABCB1 transporter. Its ~4.8-fold selectivity for ABCG2 over ABCB1 allows researchers to inhibit ABCG2-mediated efflux with minimal interference on ABCB1 function. This is critical when using cell lines that co-express multiple ABC transporters, enabling a clearer interpretation of results from cytotoxicity assays, drug accumulation studies, and functional efflux experiments .

Structure-Activity Relationship (SAR) Studies for ABCG2-Selective Inhibitor Development

The pyrazolo[1,5-a]pyrimidine scaffold of Efflux inhibitor-1, which was optimized from a less selective hit [1], provides a well-characterized starting point for medicinal chemistry campaigns. The published SAR data from the series demonstrates how specific modifications at the R1-R4 positions impact both ABCG2 potency and selectivity over ABCB1 [1]. Researchers can use Efflux inhibitor-1 as a benchmark compound against which to measure the performance of newly synthesized analogs in JC-1 efflux and other functional assays.

Preclinical Proof-of-Concept Studies for ABCG2-Mediated Chemosensitization

Based on the demonstrated ability of a close analog to potentiate the effect of topotecan in an ABCG2-overexpressing mouse xenograft model [1], Efflux inhibitor-1 is a strong candidate for use in similar preclinical in vivo studies. It can be employed to test the hypothesis that specific inhibition of ABCG2 can reverse resistance to substrate chemotherapeutics such as mitoxantrone, topotecan, and certain tyrosine kinase inhibitors [1]. This application leverages the compound's validated functional activity in a complex biological system.

Technical Documentation Hub

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